3-(3,4-dimethylphenyl)-5-ethyl-1H-pyrazole
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Overview
Description
3-(3,4-Dimethylphenyl)-5-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-5-ethyl-1H-pyrazole typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the cyclization process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-5-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-5-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-5-ethyl-1H-pyrazole: A similar compound with methoxy groups instead of methyl groups on the phenyl ring.
3-(3,4-Dichlorophenyl)-5-ethyl-1H-pyrazole: A derivative with chlorine atoms on the phenyl ring.
3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole: A compound with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
3-(3,4-Dimethylphenyl)-5-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both methyl and ethyl groups provides a distinct steric and electronic environment, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-5-ethyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2/c1-4-12-8-13(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
AWMLRHQFANZJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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